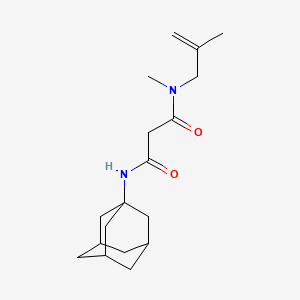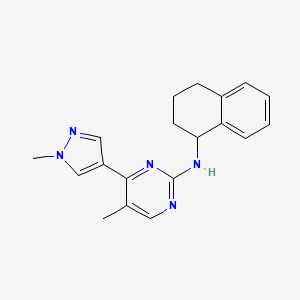
3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidine carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Applications De Recherche Scientifique
3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications is in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, 3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Mécanisme D'action
The mechanism of action of 3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide involves the inhibition of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide can improve cognitive function and memory by increasing the levels of acetylcholine in the brain. This compound has also been shown to have antioxidant properties, which can protect the brain from oxidative stress and damage. In addition, this compound has been studied for its potential anti-inflammatory properties, which can reduce inflammation in the brain and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in studying the role of acetylcholine in the brain. However, one of the limitations of this compound is its potential toxicity, which can affect the results of lab experiments.
Orientations Futures
There are several future directions for the study of 3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide. One direction is to study the potential therapeutic properties of this compound in other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to study the potential side effects and toxicity of this compound in animal models. Additionally, future studies can focus on the development of more potent and selective inhibitors of acetylcholinesterase based on the structure of this compound.
Méthodes De Synthèse
The synthesis of 3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide involves the reaction of 2-methylphenyl isocyanate with 3-methyl-1,2,4-thiadiazol-5-amine in the presence of piperidine and acetic acid. The reaction is carried out under reflux conditions for several hours until the desired compound is obtained. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Propriétés
IUPAC Name |
3-(2-methylphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-11-6-3-4-8-14(11)13-7-5-9-20(10-13)16(21)18-15-17-12(2)19-22-15/h3-4,6,8,13H,5,7,9-10H2,1-2H3,(H,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLVMHKGMVPEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN(C2)C(=O)NC3=NC(=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-amino-2-oxoethyl)-N-{2-[(methylsulfonyl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5902542.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5902550.png)
amine](/img/structure/B5902553.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902576.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}ethanamine](/img/structure/B5902580.png)
amino]butan-1-ol](/img/structure/B5902583.png)
![3-[3-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5902584.png)
acetic acid](/img/structure/B5902596.png)
![3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide](/img/structure/B5902601.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)prop-2-en-1-amine](/img/structure/B5902610.png)
![(2-chloro-5-ethoxy-4-isopropoxybenzyl)[1-(1H-1,2,4-triazol-5-yl)ethyl]amine](/img/structure/B5902614.png)
![1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5902623.png)